molecular formula C4H2BrFO2S2 B1446650 5-Bromothiophene-2-sulfonyl fluoride CAS No. 108158-00-5

5-Bromothiophene-2-sulfonyl fluoride

Cat. No.: B1446650
CAS No.: 108158-00-5
M. Wt: 245.1 g/mol
InChI Key: YZLKSNCDWSSCNL-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-sulfonyl fluoride is an organosulfur compound with the molecular formula C4H3BrFO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

5-Bromothiophene-2-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of quorum sensing in Vibrio species . It interacts with enzymes, proteins, and other biomolecules, such as LuxR homologues in Vibrio species, which are master transcriptional regulators for quorum sensing . The compound binds tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in Vibrio vulnificus, altering its transcription regulatory activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to attenuate quorum sensing-regulated phenotypes in Vibrio species, including virulence, motility/chemotaxis, and biofilm dynamics . These effects are mediated through the disruption of SmcR function, leading to changes in the expression of genes required for these cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ligand-binding pocket of SmcR, a LuxR homologue, altering the protein’s flexibility and transcription regulatory activity . This binding results in the dysfunction of SmcR, affecting the expression of the SmcR regulon required for virulence, motility/chemotaxis, and biofilm dynamics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions (2~8°C) and maintains its purity at 95% . Detailed information on its long-term effects in in vitro or in vivo studies is limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromothiophene-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 5-bromothiophene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

5-Bromothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, sulfonamides, and sulfonates. These products have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

5-Bromothiophene-2-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: It is investigated for its potential use in drug discovery, particularly in targeting specific enzymes and proteins.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromothiophene-2-sulfonamide
  • 5-Bromothiophene-2-sulfonyl chloride
  • 5-Bromothiophene-2-sulfonic acid

Uniqueness

Compared to its analogs, 5-bromothiophene-2-sulfonyl fluoride is unique due to its high reactivity and stability. The sulfonyl fluoride group provides a versatile functional handle for various chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

5-bromothiophene-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLKSNCDWSSCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108158-00-5
Record name 5-Bromothiophene-2-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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